molecular formula C5H8BrN3 B11907162 2-(4-Bromo-1H-imidazol-1-yl)ethanamine CAS No. 1375301-87-3

2-(4-Bromo-1H-imidazol-1-yl)ethanamine

Cat. No.: B11907162
CAS No.: 1375301-87-3
M. Wt: 190.04 g/mol
InChI Key: QWHKHPVXSFYHEZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-1H-imidazol-1-yl)ethanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The presence of a bromine atom at the fourth position of the imidazole ring and an ethanamine group attached to the nitrogen atom makes this compound unique. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine can be achieved through various synthetic routes. One common method involves the bromination of 1H-imidazole followed by the alkylation of the resulting 4-bromo-1H-imidazole with ethylene diamine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The alkylation step can be carried out using ethylene diamine in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-imidazol-1-yl)ethanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the fourth position of the imidazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethanamine group can undergo oxidation to form corresponding imines or amides.

    Reduction Reactions: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 2-(4-substituted-1H-imidazol-1-yl)ethanamines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include imines, amides, or carboxylic acids depending on the extent of oxidation.

    Reduction Reactions: Products include imidazoline derivatives or fully reduced amines.

Scientific Research Applications

2-(4-Bromo-1H-imidazol-1-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives and heterocyclic compounds.

    Biology: It serves as a ligand in the study of enzyme inhibition and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. In receptor binding assays, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-4-yl)ethanamine: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-(1H-Pyrazol-1-yl)ethanamine: Contains a pyrazole ring instead of an imidazole ring, leading to different chemical and biological properties.

    2-(2-Nitroimidazol-1-yl)ethanamine: Contains a nitro group, which imparts different reactivity and biological activity.

Uniqueness

2-(4-Bromo-1H-imidazol-1-yl)ethanamine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry. Its diverse applications in various fields, including chemistry, biology, medicine, and industry, further highlight its significance.

Properties

CAS No.

1375301-87-3

Molecular Formula

C5H8BrN3

Molecular Weight

190.04 g/mol

IUPAC Name

2-(4-bromoimidazol-1-yl)ethanamine

InChI

InChI=1S/C5H8BrN3/c6-5-3-9(2-1-7)4-8-5/h3-4H,1-2,7H2

InChI Key

QWHKHPVXSFYHEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCN)Br

Origin of Product

United States

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